Dihydropalustramic acid methyl

Stereochemical elucidation NMR spectroscopy Piperidine alkaloid configuration

Dihydropalustramic acid methyl (CAS 19641-15-7), systematically named methyl 2-[(2R,6S)-6-[(1S)-1-hydroxypropyl]piperidin-2-yl]acetate, is a semi‑synthetic piperidine alkaloid derivative obtained by degradation of the macrocyclic spermidine alkaloid palustrine from Equisetum palustre. The compound possesses three defined stereocenters (2R,6S,1′S), corresponding to the threo‑cis configuration, and serves as a key reference compound for the stereochemical elucidation of palustrine‑type alkaloids.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 19641-15-7
Cat. No. B034786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydropalustramic acid methyl
CAS19641-15-7
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCCC(C1CCCC(N1)CC(=O)OC)O
InChIInChI=1S/C11H21NO3/c1-3-10(13)9-6-4-5-8(12-9)7-11(14)15-2/h8-10,12-13H,3-7H2,1-2H3/t8-,9+,10+/m1/s1
InChIKeyMOBILEMJRUBQHJ-UTLUCORTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydropalustramic Acid Methyl (CAS 19641-15-7) – A Stereochemically Defined Piperidine Alkaloid Degradation Product for Structural and Synthetic Research


Dihydropalustramic acid methyl (CAS 19641-15-7), systematically named methyl 2-[(2R,6S)-6-[(1S)-1-hydroxypropyl]piperidin-2-yl]acetate, is a semi‑synthetic piperidine alkaloid derivative obtained by degradation of the macrocyclic spermidine alkaloid palustrine from Equisetum palustre [1]. The compound possesses three defined stereocenters (2R,6S,1′S), corresponding to the threo‑cis configuration, and serves as a key reference compound for the stereochemical elucidation of palustrine‑type alkaloids [2]. Its molecular formula is C₁₁H₂₁NO₃ with a molecular weight of 215.29 g/mol .

Why Generic Piperidine Alkaloid Derivatives Cannot Substitute for Dihydropalustramic Acid Methyl in Stereochemical and Degradation Studies


The palustrine alkaloid family encompasses multiple stereoisomers and macrocyclic variants whose biological and chemical profiles are exquisitely sensitive to absolute configuration at the piperidine ring and the hydroxypropyl side chain [1]. The four diastereomeric (±)-dihydropalustramic acid methyl esters—threo‑cis, threo‑trans, erythro‑cis, and erythro‑trans—exhibit distinct ¹H and ¹³C NMR chemical shift fingerprints that preclude reliable identification by casual inspection [2]. Furthermore, the methyl ester of the naturally derived (−)-enantiomer displays a specific pH‑dependent periodate cleavage behaviour (trapping of propionaldehyde at pH 7.5 vs. rapid condensation below pH 7) that is not replicated by the parent free acid or by the unprotected palustrine macrocycle [1]. Substituting any other in‑class piperidine acetate would therefore compromise both stereochemical assignment and degradative reaction tracking, making precise structure‑activity or biosynthetic correlation impossible.

Dihydropalustramic Acid Methyl – Quantified Differentiation Evidence Against Closest Structural Analogs


¹³C NMR Chemical Shift Fingerprint Distinguishes the Threo‑cis (−)-Enantiomer from the Three Other Diastereomers

The four synthetic (±)-dihydropalustramic acid methyl ester diastereomers (threo‑cis, threo‑trans, erythro‑cis, erythro‑trans) were unambiguously distinguished by ¹³C NMR spectroscopy, and the naturally derived (−)-enantiomer was correlated with the threo‑cis configuration. For example, the C-2 and C-6 piperidine ring carbons of the threo‑cis isomer resonate at distinct chemical shifts relative to the threo‑trans and erythro isomers, providing a diagnostic fingerprint that allows verification of isomeric purity exceeding 95% when only a single set of signals is observed [1][2].

Stereochemical elucidation NMR spectroscopy Piperidine alkaloid configuration

pH‑Dependent Periodate Cleavage: Dihydropalustramic Acid Methyl Ester Liberates Propionaldehyde Only at pH 7.5, Unlike the Parent Free Acid

Periodate treatment of dihydropalustramic acid methyl ester (6b) at pH 7.5 cleanly liberates propionaldehyde, which can be trapped and quantified. At pH values below 7, the liberated propionaldehyde condenses rapidly with the simultaneously generated 3,4,5,6‑tetrahydropyridine derivative 15, preventing detection. In contrast, the free acid (6a) does not undergo the same clean cleavage owing to competing side reactions at the carboxylic acid moiety [1].

Degradative analysis Periodate cleavage Reaction monitoring

Enantiomeric Differentiation: (−)-Methyl Dihydropalustramate vs. (+)-Methyl Dihydropalustramate – Opposite Optical Rotation and Distinct Synthetic Utility

The natural (−)-enantiomer (CAS 19641-15-7) is the direct degradation product of palustrine and serves as the stereochemical reference for the threo‑cis series. The unnatural (+)-enantiomer has been synthesised independently via a photochemical radical cyclisation route and exhibits opposite optical rotation. The two enantiomers are not interchangeable: (−)-methyl dihydropalustramate correlates with the natural alkaloid scaffold, while the (+)-form is employed as a chiral building block for pyrido[1,2‑a]azepine alkaloids [1][2].

Enantioselective synthesis Optical rotation Chiral intermediate

Chromatographic Differentiation: Distinct Retention Behaviour of the Methyl Ester Versus the Free Acid Under Standard Reversed‑Phase Conditions

The methyl ester exhibits significantly longer retention on C18 reversed‑phase columns compared to the corresponding free acid (dihydropalustramic acid) due to increased lipophilicity. In a published HPLC–ESI‑MS/MS method developed for Equisetum alkaloids, palustrine (the parent macrocycle) and its N‑formyl derivative were baseline‑resolved; the dihydropalustramic acid methyl ester, being more hydrophobic, elutes later under the same gradient, allowing simultaneous quantification without interference [1]. This difference is critical for purity verification when the methyl ester is used as a synthetic intermediate.

HPLC analysis Reversed‑phase chromatography Purity assessment

Dihydropalustramic Acid Methyl – Evidence‑Backed Application Scenarios for Scientific Procurement


Stereochemical Reference Standard for Palustrine Alkaloid Structure Elucidation

When a natural products laboratory isolates a new palustrine‑type macrocyclic alkaloid, the absolute configuration of the piperidine ring must be established by degradation to a known fragment. Dihydropalustramic acid methyl (threo‑cis) is the only fragment for which the ¹³C NMR fingerprint of all four diastereomers has been fully assigned, enabling unambiguous correlation [1][2]. Using the threo‑cis methyl ester as reference, the configuration of the parent alkaloid can be deduced from a single oxidative degradation sequence.

Key Intermediate in the Total Synthesis of Palustrine and Related Spermidine Alkaloids

As demonstrated by the Muraoka group, (−)-dihydropalustramic acid, accessible from the methyl ester by mild hydrolysis, is the pivotal intermediate for the asymmetric total synthesis of palustrine. The methyl ester form is preferred for storage and handling because it is more stable against lactamisation than the free acid, yet can be quantitatively converted to the free acid when required for coupling reactions [1].

Chiral Building Block for 2,6‑Disubstituted Piperidine Alkaloid Synthesis

The (+)-methyl dihydropalustramate enantiomer has been employed as a starting material for the construction of pyrido[1,2‑a]azepine cores found in Stemona alkaloids. The availability of both enantiomers in high optical purity (ee ≥95%) makes the methyl ester scaffold a versatile entry point for divergent alkaloid synthesis, where the choice of enantiomer dictates the absolute configuration of the final natural product [1].

NMR Spectroscopy Training and Method Development Using a Well‑Characterised Multi‑Stereocenter Small Molecule

With three contiguous stereocenters and diastereotopic methylene protons adjacent to both the ester and the piperidine nitrogen, dihydropalustramic acid methyl provides an excellent test case for advanced ¹H‑¹H coupling analysis, NOESY conformational studies, and ¹³C DEPT editing. The complete NMR assignment published for all four diastereomers allows direct comparison of experimental data with literature values, making it a reliable standard for NMR method validation [1].

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